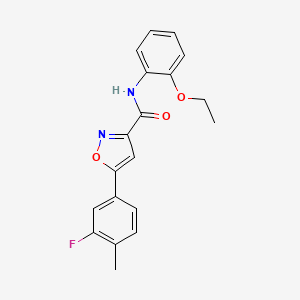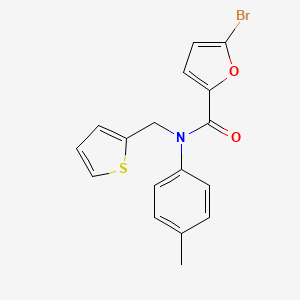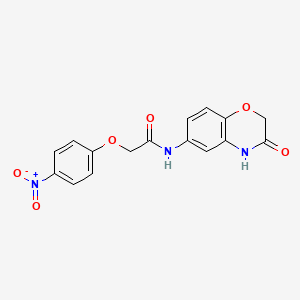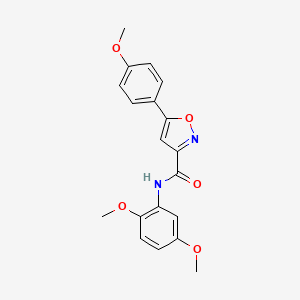![molecular formula C21H18BrN3O2 B11343030 N-{[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide](/img/structure/B11343030.png)
N-{[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE: is a complex organic compound that features a combination of benzodiazole, bromophenyl, and furan carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Bromophenyl Methylation: The bromophenyl group is introduced via a Friedel-Crafts alkylation reaction using bromobenzene and an appropriate alkylating agent.
Coupling with Furan Carboxamide: The final step involves coupling the benzodiazole derivative with furan-2-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the benzodiazole can be reduced to an amine.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of benzodiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE
- N-({1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE
Uniqueness
- Bromine Substitution : The presence of a bromine atom in N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs.
- Functional Group Diversity : The combination of benzodiazole, bromophenyl, and furan carboxamide groups provides a unique scaffold for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C21H18BrN3O2 |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
N-[[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C21H18BrN3O2/c1-24(21(26)19-7-4-12-27-19)14-20-23-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12H,13-14H2,1H3 |
Clé InChI |
VDBAHQACCXGYMX-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11342959.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one](/img/structure/B11342965.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]pentanamide](/img/structure/B11342973.png)

![4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11342986.png)


![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B11343002.png)

![5-(3,4-dimethylphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11343011.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11343017.png)


![N-[4-(prop-2-en-1-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11343043.png)
